molecular formula C6H14N2O B098150 2-Azoxypropane CAS No. 17697-53-9

2-Azoxypropane

Cat. No. B098150
CAS RN: 17697-53-9
M. Wt: 130.19 g/mol
InChI Key: GWSLPKWCBFSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azoxypropane, also known as Azoxypropane or AOP, is a chemical compound that has been widely used in scientific research. It is a colorless and odorless liquid that is soluble in water and organic solvents. Azoxypropane is a member of the azo compound family and is used as a radical initiator in polymerization reactions.

Mechanism of Action

2-Azoxypropane functions as a radical initiator by breaking down into two free radicals when exposed to heat or light. These free radicals then initiate the polymerization reaction by attacking the double bonds in monomers, leading to the formation of long polymer chains.
Biochemical and Physiological Effects
2-Azoxypropane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause liver damage in rats when administered in high doses. It is not known whether the compound has any adverse effects on human health.

Advantages and Limitations for Lab Experiments

2-Azoxypropane is a relatively inexpensive and easy-to-use radical initiator that is widely used in laboratory experiments. It has a long shelf life and can be stored at room temperature. However, it has a relatively low decomposition temperature and can be unstable when exposed to heat or light.
List of

Future Directions

1. Development of new and more efficient radical initiators for polymerization reactions.
2. Investigation of the biochemical and physiological effects of 2-Azoxypropane on human health.
3. Development of new applications for 2-Azoxypropane in the synthesis of polymeric materials.
4. Investigation of the stability and shelf life of 2-Azoxypropane under different storage conditions.
5. Optimization of the synthesis process for 2-Azoxypropane to improve yield and purity.
Conclusion
In conclusion, 2-Azoxypropane is a widely used radical initiator in polymerization reactions. It is a relatively inexpensive and easy-to-use compound that has been extensively studied in scientific research. While its biochemical and physiological effects are not well understood, it has been shown to be effective in the synthesis of polymeric materials. Further research is needed to fully understand the potential applications and limitations of 2-Azoxypropane in scientific research.

Synthesis Methods

2-Azoxypropane can be synthesized through the reaction of 2-nitropropane with zinc dust and hydrochloric acid. The reaction produces 2-aminopropane, which is then oxidized with sodium hypochlorite to produce 2-Azoxypropane. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-Azoxypropane is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a crosslinking agent in the production of polymeric materials. The compound has been used in the synthesis of polyethylene, polypropylene, and other polymers.

properties

CAS RN

17697-53-9

Product Name

2-Azoxypropane

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxido-propan-2-yl-propan-2-yliminoazanium

InChI

InChI=1S/C6H14N2O/c1-5(2)7-8(9)6(3)4/h5-6H,1-4H3

InChI Key

GWSLPKWCBFSXCD-UHFFFAOYSA-N

SMILES

CC(C)N=[N+](C(C)C)[O-]

Canonical SMILES

CC(C)N=[N+](C(C)C)[O-]

Other CAS RN

35216-94-5
17697-53-9

synonyms

2-azoxypropane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.